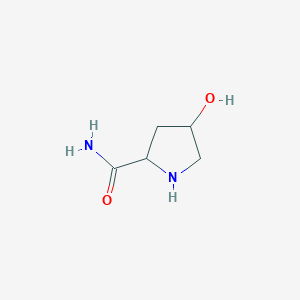

4-Hydroxypyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSXAYGYRGXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves selective hydroxylation of commercially available pyrrolidine-2-carboxamide at the 4-position. Transition-metal catalysts, such as iron or manganese complexes, mediate the C–H activation and hydroxylation under mild oxidative conditions.

Experimental Procedure

- Substrate Preparation : Pyrrolidine-2-carboxamide (1.0 equiv) is dissolved in a 1:1 mixture of acetonitrile and water.

- Catalyst System : Iron(II) sulfate (10 mol%) and pyridine-2,6-dicarboxylic acid (20 mol%) are added as ligands.

- Oxidation : Hydrogen peroxide (2.0 equiv) is introduced dropwise at 0°C, and the reaction is stirred for 12 h.

- Workup : The mixture is concentrated, and the product is purified via recrystallization from ethanol/water.

Yield and Optimization

- Initial Yield : 22–28% (unoptimized).

- Key Variables :

Synthetic Route 2: Cyclization of 4-Hydroxyglutaramide

Reaction Overview

Linear precursors like 4-hydroxyglutaramide undergo cyclodehydration to form the pyrrolidine ring. This method leverages intramolecular amide bond formation under acidic conditions.

Experimental Procedure

- Substrate Synthesis : 4-Hydroxyglutaramide is prepared via amidating 4-hydroxyglutaric acid with ammonium chloride.

- Cyclization : The diacid is treated with thionyl chloride to form the acyl chloride intermediate, followed by exposure to ammonia gas in dichloromethane.

- Ring Closure : Heating at 60°C in toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization.

Yield and Limitations

- Yield : 40–45% after column chromatography.

- Challenges : Competing formation of 5-membered lactams necessitates careful stoichiometric control.

Synthetic Route 3: Enzymatic Resolution of Racemic Mixtures

Biocatalytic Approach

Lipases or esterases enantioselectively hydrolyze ester precursors of this compound, yielding enantiomerically enriched products. For example:

- Substrate : 4-Hydroxypyrrolidine-2-carboxylate ester.

- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

Process Metrics

Synthetic Route 4: Reductive Amination of 4-Ketopyrrolidine-2-Carboxamide

Reaction Scheme

- Ketone Preparation : 4-Ketopyrrolidine-2-carboxamide is synthesized via oxidation of pyrrolidine-2-carboxamide using Jones reagent.

- Reductive Amination : Sodium cyanoborohydride reduces the ketone in the presence of ammonium acetate, yielding the target compound.

Optimization Insights

- Solvent : Methanol/water (9:1) maximizes reductant stability.

- Yield : 50–55% after recrystallization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Hydroxylation | 28–35 | 95 | Minimal steps | Low regioselectivity |

| Cyclization | 40–45 | 98 | High atom economy | Requires linear precursor |

| Enzymatic Resolution | 45–50 | 99 | Enantioselective | Substrate-specific |

| Reductive Amination | 50–55 | 97 | Scalable | Hazardous reagents (e.g., NaBH3CN) |

Industrial-Scale Production Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-oxopyrrolidine-2-carboxamide.

Reduction: Formation of 4-aminopyrrolidine-2-carboxamide.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Hydroxypyrrolidine-2-carboxamide is utilized in several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and other interactions with active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Derivatives

The core structure of 4-hydroxypyrrolidine-2-carboxamide is often modified to enhance pharmacological or catalytic properties. Below is a comparison of key derivatives:

Table 1: Structural Modifications and Key Features

Physicochemical Properties

Modifications significantly impact physical properties:

Table 2: Physicochemical Comparison

Biological Activity

4-Hydroxypyrrolidine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and amide functional groups, which enhance its ability to interact with various biological targets. Its stereochemistry is crucial for binding affinity and biological activity. The compound can be synthesized through methods involving diastereoselective reactions, often utilizing zinc and magnesium enolates to achieve high yields and purity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator . The hydroxyl and amide groups facilitate binding to enzyme active sites, influencing various biochemical pathways. This modulation can lead to therapeutic effects in conditions such as cancer and viral infections.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

- Cytotoxicity : Studies have shown that the compound displays cytotoxic effects against various cancer cell lines. For instance, it induced apoptosis in 22Rv1 prostate cancer cells at low micromolar concentrations, with IC50 values indicating significant potency compared to standard treatments like Docetaxel .

- Multidrug Resistance : The compound has been identified as a noncytotoxic inhibitor of P-glycoprotein-mediated drug efflux in multidrug-resistant human colon cancer cells, suggesting its potential use in improving chemotherapy outcomes .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Dipeptidyl Peptidase I (DPP1) : It has been characterized as a DPP1 inhibitor, which plays a role in various physiological processes including immune response and inflammation .

- Thioredoxin Reductase : The compound also exhibits inhibitory activity against thioredoxin reductase, an enzyme involved in redox regulation within cells. This inhibition may contribute to its anticancer effects by altering cellular redox states .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of this compound compared to other compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 22Rv1 (Prostate) | 4.86 | Induces apoptosis; inhibits P-glycoprotein |

| Docetaxel | 22Rv1 (Prostate) | 15.4 | Standard chemotherapy agent |

| Compound from marine-derived alkaloids | Various | Varies | Anticancer properties; potential for MDR cancer |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited drug efflux mechanisms in resistant cancer cells, enhancing the efficacy of conventional chemotherapeutics .

- Mechanistic Insights : Research into its mechanism revealed that the compound's interaction with specific enzymes could lead to alterations in metabolic pathways relevant to tumor progression and metastasis.

- Computational Predictions : Computational modeling has suggested that similar compounds exhibit a range of biological activities, including antinociceptive and neuroprotective effects, indicating a broader therapeutic potential beyond oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxypyrrolidine-2-carboxamide derivatives with high stereochemical purity?

- Methodological Answer : Synthesis typically involves chiral catalysts to control stereochemistry. For example, (2S,4R)-configured derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution. A key step includes Boc-deprotection using trifluoroacetic acid followed by neutralization to isolate the hydrochloride salt . Purification via column chromatography or recrystallization ensures high enantiomeric excess (>98%) .

Q. How can spectroscopic techniques confirm the stereochemistry of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of pyrido-pyrimidine analogs . Complementary techniques include:

- NMR : Vicinal coupling constants (e.g., ) between protons on C2 and C4 of the pyrrolidine ring indicate axial/equatorial orientations .

- Optical Rotation : Comparison with literature values for enantiopure standards .

Q. What are the key physicochemical properties of this compound hydrochloride, and how do they influence experimental handling?

- Methodological Answer :

- Solubility : Hydrochloride salts (e.g., 220.05 g/mol molecular weight) enhance water solubility but may require buffered solutions (pH 4–6) to prevent hydrolysis .

- Stability : Store at 2–8°C in airtight containers to avoid hygroscopic degradation. Thermal stability tests (TGA/DSC) show decomposition above 200°C .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on the antiviral activity of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, viral strains). Standardize protocols using:

- Positive Controls : Acyclovir for herpesvirus .

- Dose-Response Curves : IC values should be validated across ≥3 independent replicates.

- Purity Verification : HPLC (≥95% purity) to exclude impurities affecting activity .

- Structural Confirmation : Ensure stereochemical integrity via circular dichroism (CD) spectroscopy .

Q. What methodologies optimize the solubility and stability of this compound derivatives under physiological conditions?

- Methodological Answer :

- Salt Formation : Hydrochloride or trifluoroacetate salts improve solubility; counterion selection impacts bioavailability .

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins for in vitro assays. For in vivo studies, PEG-based formulations enhance plasma stability .

- pH Adjustment : Buffers like citrate (pH 4.5) prevent racemization during storage .

Q. How to evaluate the role of stereochemistry in the biological activity of this compound derivatives using computational and experimental approaches?

- Methodological Answer :

- Molecular Docking : Compare (2S,4R) vs. (2R,4S) enantiomers’ binding to targets like viral proteases. Use software (e.g., AutoDock Vina) with crystallographic protein structures .

- Enantiomer-Specific Assays : Test isolated enantiomers in kinase inhibition or cytotoxicity assays. For example, (2S,4R)-isomers show 10-fold higher activity against herpes simplex virus than their diastereomers .

- Metabolic Stability : LC-MS profiling of hepatic microsome incubations to assess stereoselective metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.